molecular formula C25H27N7O B2641459 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920218-04-8

1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2641459
CAS No.: 920218-04-8
M. Wt: 441.539
InChI Key: RIXLYWDTEKGVKI-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a piperazine ring, a triazolopyrimidine moiety, and a tert-butylbenzoyl group, making it a unique and versatile molecule.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to various downstream effects, such as reduced hydrolysis of acetylcholine by cholinesterase, which can impact neurotransmission.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the MAPK/ERK pathway, leading to altered cell proliferation and apoptosis. Additionally, it can affect the expression of genes involved in cell cycle regulation, thereby influencing cell growth and division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition. This binding is often facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound has shown good stability under standard conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on enzymes and cellular processes for several days, making it a valuable tool for prolonged biochemical experiments.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits significant therapeutic effects, such as tumor growth inhibition and antimicrobial activity . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids, in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, and it can bind to serum albumin in the bloodstream, facilitating its distribution to various tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and formamide.

    Introduction of the piperazine ring: This step involves the reaction of the triazolopyrimidine intermediate with piperazine under suitable conditions, often using a base such as potassium carbonate.

    Attachment of the tert-butylbenzoyl group: The final step involves the acylation of the piperazine derivative with tert-butylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or the triazolopyrimidine moiety can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
  • 1-(4-tert-butylbenzoyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
  • 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine

Uniqueness

The uniqueness of 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylbenzoyl group enhances its lipophilicity, while the triazolopyrimidine moiety provides a versatile platform for interactions with biological targets.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O/c1-25(2,3)19-11-9-18(10-12-19)24(33)31-15-13-30(14-16-31)22-21-23(27-17-26-22)32(29-28-21)20-7-5-4-6-8-20/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXLYWDTEKGVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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